molecular formula C38H76O4S2Sn B13750497 10-Oxa-4,6-dithia-5-stannahexadecanoic acid, 12-ethyl-5,5-dioctyl-9-oxo-, 2-ethylhexyl ester CAS No. 59185-95-4

10-Oxa-4,6-dithia-5-stannahexadecanoic acid, 12-ethyl-5,5-dioctyl-9-oxo-, 2-ethylhexyl ester

Cat. No.: B13750497
CAS No.: 59185-95-4
M. Wt: 779.9 g/mol
InChI Key: AABSCORIAJETCY-UHFFFAOYSA-L
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Description

2-Ethylhexyl 12-ethyl-5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate is an organometallic compound with the molecular formula C38H76O4S2Sn. It is known for its unique structure, which includes a tin (Sn) atom, making it part of the organotin compounds. These compounds are widely used in various industrial applications due to their stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylhexyl 12-ethyl-5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate typically involves the reaction of dioctyltin oxide with 2-ethylhexyl mercaptopropionate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 12-ethyl-5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted organotin compounds. These products have various applications in different fields .

Scientific Research Applications

2-Ethylhexyl 12-ethyl-5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethylhexyl 12-ethyl-5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate involves its interaction with molecular targets such as enzymes and proteins. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. This interaction can lead to enzyme inhibition or activation, depending on the specific target and conditions .

Comparison with Similar Compounds

Similar Compounds

  • Dioctyltin bis(2-ethylhexyl mercaptopropionate)
  • 2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate

Uniqueness

2-Ethylhexyl 12-ethyl-5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate is unique due to its specific structure, which provides distinct reactivity and stability compared to other organotin compounds. Its ability to form stable complexes with various biomolecules makes it particularly valuable in scientific research and industrial applications .

Properties

CAS No.

59185-95-4

Molecular Formula

C38H76O4S2Sn

Molecular Weight

779.9 g/mol

IUPAC Name

2-ethylhexyl 3-[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl-dioctylstannyl]sulfanylpropanoate

InChI

InChI=1S/2C11H22O2S.2C8H17.Sn/c2*1-3-5-6-10(4-2)9-13-11(12)7-8-14;2*1-3-5-7-8-6-4-2;/h2*10,14H,3-9H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2

InChI Key

AABSCORIAJETCY-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(SCCC(=O)OCC(CC)CCCC)SCCC(=O)OCC(CC)CCCC

Origin of Product

United States

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